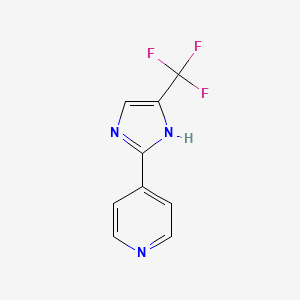

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

描述

Structural Characterization of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Molecular Architecture and Bonding Patterns

The molecular structure of this compound features a distinctive arrangement where the trifluoromethyl group (-CF3) is attached to the imidazole ring at the 4-position, while the imidazole ring is connected to the pyridine ring at the 2-position. This specific connectivity pattern creates a unique electronic environment that influences the overall molecular properties. The compound contains three nitrogen atoms distributed across the two heterocyclic rings, with two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyridine ring.

The trifluoromethyl group serves as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecular framework. The presence of three fluorine atoms bound to a single carbon atom creates a highly electronegative center that influences the electronic properties of both adjacent and distant portions of the molecule. This electron-withdrawing effect is transmitted through the imidazole ring system and can impact the basicity and nucleophilicity of the nitrogen atoms in both ring systems.

Structural studies of related compounds have revealed important insights into the three-dimensional arrangement of similar imidazole-pyridine systems. In analogous structures such as 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, crystallographic analysis has shown that the imidazole ring forms specific dihedral angles with the pyridine ring. These angular relationships are crucial for understanding the overall molecular geometry and potential intermolecular interactions.

The bonding patterns within the molecule involve both aromatic character in the ring systems and the strong carbon-fluorine bonds in the trifluoromethyl group. The imidazole ring exhibits partial aromatic character with delocalized electron density, while the pyridine ring maintains full aromatic character. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the overall stability of the compound.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The compound's nuclear magnetic resonance characteristics can be analyzed through both proton and carbon-13 nuclear magnetic resonance techniques, each providing unique structural insights.

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine and imidazole rings appear in characteristic downfield regions typically between 7-9 parts per million. The pyridine ring protons generally exhibit chemical shifts around 7.2-8.7 parts per million, consistent with the aromatic environment and the electron-withdrawing effect of the nitrogen atom. The imidazole ring protons appear as distinct signals that can be differentiated based on their unique chemical environments within the heterocyclic system.

The trifluoromethyl group creates distinctive spectroscopic signatures in both proton and fluorine nuclear magnetic resonance spectroscopy. While the trifluoromethyl group itself does not contribute directly to proton nuclear magnetic resonance spectra, its strong electron-withdrawing effect influences the chemical shifts of neighboring protons. The fluorine atoms in the trifluoromethyl group can be observed directly using fluorine nuclear magnetic resonance spectroscopy, providing a powerful tool for structural confirmation and monitoring molecular interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the typical range of 120-160 parts per million. The carbon atom bearing the trifluoromethyl group exhibits a characteristic chemical shift that reflects the strong electron-withdrawing effect of the fluorine atoms. The trifluoromethyl carbon itself appears as a distinctive quartet due to coupling with the three equivalent fluorine atoms.

Spectroscopic studies of related imidazole compounds have provided reference data for comparison. For example, compounds such as 3-Imidazol-1-yl-pyridine show characteristic nuclear magnetic resonance patterns with specific chemical shifts for the imidazole and pyridine protons. These reference spectra assist in the structural assignment and confirmation of the target compound.

X-ray Crystallographic Confirmation

X-ray crystallography represents the gold standard for definitive structural determination of organic compounds, providing precise three-dimensional atomic coordinates and bonding arrangements. For this compound, crystallographic analysis would reveal critical structural parameters including bond lengths, bond angles, and intermolecular interactions.

The crystallographic analysis process involves several key steps beginning with the preparation of suitable single crystals. Crystals must be sufficiently large, typically larger than 0.1 millimeters in all dimensions, and exhibit regular structure without significant internal imperfections such as cracks or twinning. The crystal is then mounted on a goniometer and subjected to an intense beam of monochromatic X-rays, producing a regular pattern of reflections that encode the molecular structure information.

Structural studies of related compounds provide insights into expected crystallographic parameters. In the case of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, crystallographic analysis revealed that the imidazole ring makes dihedral angles of 28.2 degrees with the pyridine ring and 36.60 degrees with the fluorophenyl ring. The pyridine ring forms a dihedral angle of 44.68 degrees with the fluorophenyl ring. These angular relationships indicate significant deviation from planarity, which influences both molecular packing and potential biological activity.

The crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure. In related imidazole-pyridine compounds, nitrogen-hydrogen hydrogen bonding interactions are commonly observed, forming infinite chains in the crystal lattice. These hydrogen bonding patterns create specific ring motifs that can be characterized using graph-set notation, providing insights into the supramolecular organization of the compound.

Data collection parameters for similar compounds typically involve the measurement of several thousand reflections covering the full three-dimensional reciprocal space. The crystal structure refinement process yields precise atomic coordinates, thermal parameters, and reliability factors that assess the quality of the structural model. For high-quality structures, reliability factors are typically below 10 percent, indicating excellent agreement between the experimental data and the proposed structural model.

Computational Modeling of Electronic Properties

Density Functional Theory Simulations

Density functional theory calculations provide powerful computational tools for investigating the electronic structure, molecular geometry, and chemical properties of this compound. These theoretical methods complement experimental characterization techniques by predicting molecular properties and providing insights into electronic behavior that may not be directly accessible through experimental measurements.

Computational studies of similar imidazole-pyridine systems have employed various density functional theory methods to investigate electronic properties and molecular behavior. These calculations typically involve geometry optimization to determine the most stable molecular conformation, followed by single-point energy calculations to evaluate electronic properties such as molecular orbital energies, electron density distributions, and electrostatic potential surfaces.

The choice of density functional and basis set significantly influences the accuracy of the computational results. For compounds containing fluorine atoms, such as this compound, specialized basis sets that properly describe the electron correlation effects in carbon-fluorine bonds are essential. Time-dependent density functional theory calculations can provide insights into electronic excitation energies and optical properties, which are particularly relevant for understanding the photophysical behavior of the compound.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier molecular orbitals are crucial for understanding chemical reactivity, as they typically control the compound's behavior in chemical reactions. The electron-withdrawing effect of the trifluoromethyl group significantly influences the energy levels and spatial distribution of these key molecular orbitals.

Electrostatic potential surface calculations provide valuable information about the charge distribution and potential sites for intermolecular interactions. The trifluoromethyl group creates a region of positive electrostatic potential, while the nitrogen atoms in the imidazole and pyridine rings typically exhibit negative electrostatic potential. These complementary regions facilitate intermolecular interactions that influence both solid-state packing and solution-phase behavior.

Studies involving related rhenium complexes with imidazole and pyridine ligands have demonstrated the application of density functional theory calculations in understanding ligand substitution effects and conformational flexibility. These computational approaches include linear vibronic coupling methods that account for both electronic and vibrational contributions to molecular properties, providing a comprehensive theoretical framework for understanding complex molecular behavior.

| Computational Parameter | Typical Method | Application |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Molecular Structure |

| Electronic Properties | B3LYP/6-311+G(d,p) | Molecular Orbitals |

| Optical Properties | TD-DFT/B3LYP | Electronic Transitions |

| Intermolecular Interactions | M06-2X/6-311++G(d,p) | Binding Energies |

属性

IUPAC Name |

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQVCTWCKFGEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346373 | |

| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-83-6 | |

| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization from Condensation Products (Imidazole Formation)

A key approach described in patent literature involves preparing trifluoromethyl-substituted pyridinones or pyridines by cyclization of condensation products derived from trifluoromethylated ketones and phosphonoacetates, followed by reaction with formamide and catalytic bases to form the heterocyclic ring system:

- Step 1: Reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with trialkyl phosphonoacetate yields condensation products.

- Step 2: These products react with formamide and catalytic sodium methoxide in polar solvents (e.g., dimethylformamide, methanol) at 40–150 °C to form amide intermediates.

- Step 3: Cyclization is induced by adding a protic acid (acetic acid or hydrochloric acid), with distillation to isolate the trifluoromethyl-substituted pyridinone or pyridine derivative.

This method yields the trifluoromethyl-substituted heterocycle in moderate to good yields (up to ~68%) and can be adapted for related imidazole derivatives by modifying the amine source and cyclization conditions.

Ammonia-Mediated Lactone Conversion

Another route involves:

- Formation of an intermediate lactone from the condensation products by acid-catalyzed distillation in aqueous media.

- Subsequent reaction of the lactone with ammonia (anhydrous or aqueous) at low temperatures (0 to 10 °C) to yield the trifluoromethyl-substituted heterocycle.

This two-step method allows for controlled ring closure and functional group transformation, with yields around 60% for similar trifluoromethylated pyridone intermediates.

Silyl Derivative Coupling for Nucleoside Analogues

In related synthetic approaches for trifluoromethylpyridine derivatives, coupling of silylated heterocycles with protected sugars (e.g., tetra-O-acetyl-β-D-ribofuranose) under Lewis acid catalysis (e.g., tin tetrachloride or trimethylsilyl triflate) has been demonstrated. This approach, while primarily focused on nucleoside synthesis, illustrates the versatility of trifluoromethylpyridine intermediates and the potential to functionalize the pyridine nitrogen:

Triazolopyridine Synthesis Containing Trifluoromethyl Groups

Patent CN103613594A describes preparation methods for triazolopyridines containing trifluoromethyl substituents, which are structurally related to imidazolylpyridines. The method involves:

- Acid-catalyzed cyclization reactions.

- Use of specific intermediates bearing trifluoromethyl groups.

- Controlled reaction times and temperatures to favor ring closure and substitution patterns.

Although the patent focuses on triazolopyridines, the methodology provides insights into handling trifluoromethylated heterocycles and ring formation strategies applicable to imidazolylpyridine synthesis.

Reaction Conditions and Solvent Effects

- Solvents: Polar aprotic solvents such as dimethylformamide, dimethylacetamide, and 1-methyl-2-pyrrolidinone are preferred for condensation and cyclization steps due to their miscibility with water and ability to stabilize intermediates.

- Temperature: Reactions are typically conducted between 40 °C and 150 °C, with 60–100 °C being optimal for cyclization.

- Catalysts and Acids: Sodium methoxide serves as a base catalyst in amide formation; acetic acid or hydrochloric acid is used for cyclization. Sulfuric acid may be employed for lactone formation.

- Reaction Time: Stirring times range from 1 to 16 hours for condensation and amide formation; cyclization and distillation steps may require extended heating.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation + Formamide Cyclization | 4-alkoxy trifluorobut-enone + trialkyl phosphonoacetate + formamide + NaOMe + acetic acid | 40–150 °C | Up to 68 | One-pot; polar aprotic solvents preferred |

| Lactone Intermediate + Ammonia | Acid + water distillation to form lactone; ammonia addition | 0–10 °C (ammonia step) | ~60 | Two-step; low temperature for ammonia reaction |

| Silyl Derivative Coupling | Silylated trifluoromethylpyridine + protected sugar + Lewis acid | Ambient to mild heating | ~68 | For nucleoside analogs; Lewis acid catalysis |

| Acid-Catalyzed Cyclization (Patent CN) | Acid-promoted ring closure of trifluoromethyl intermediates | Controlled heating | Not specified | Applicable to triazolopyridine analogs |

Research Findings and Analysis

- The condensation and cyclization method offers a robust and scalable approach to trifluoromethyl-substituted pyridine and imidazole derivatives, with good yields and manageable reaction conditions.

- The intermediate lactone approach provides an alternative pathway with selective ring formation, useful when ammonia-sensitive groups are present.

- Silyl derivative coupling expands the scope for functionalization, particularly in medicinal chemistry for nucleoside analog development.

- The patent literature on triazolopyridines containing trifluoromethyl groups suggests that acid-catalyzed cyclizations are effective for constructing fused heterocycles with trifluoromethyl substitution.

- Solvent choice and temperature control are critical for optimizing yields and purity, with polar aprotic solvents and moderate heating favored.

化学反应分析

Types of Reactions: 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the imidazole ring or the pyridine ring.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

科学研究应用

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituent variations, electronic effects, and inferred biological implications:

Key Observations :

Trifluoromethyl Group Influence: The -CF₃ group in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs like 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine . This enhances membrane permeability and metabolic stability, critical for drug candidates .

Substituent Effects: Sulfonamide-Azetidine/Pyrrolidine Moieties (e.g., ): These groups introduce steric bulk and hydrogen-bonding capacity, which may improve target specificity or solubility. For instance, sulfonamide derivatives often exhibit antimicrobial activity .

Biological Activity Trends: Compounds with -CF₃ and sulfonamide groups (e.g., ) are frequently associated with antimicrobial/antiviral activity, possibly due to interference with microbial enzyme function. Bis-pyridyl imidazoles (e.g., ) may exhibit chemiluminescent properties, expanding applications into materials science or diagnostics.

生物活性

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and imidazole, enhanced by the presence of a trifluoromethyl group. This unique configuration suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features:

- Pyridine Ring : Known for its basicity and ability to coordinate with metal ions.

- Imidazole Moiety : Contributes to biological activity through hydrogen bonding and coordination with biomolecules.

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For example, imidazopyridines have been studied for their ability to inhibit kinase activity, which is crucial for cancer cell proliferation. Specifically, studies have shown that:

- Inhibition of Tubulin Polymerization : Compounds similar to this compound disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .

- IC50 Values : Some derivatives have demonstrated low nanomolar IC50 values against multidrug-resistant cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The imidazole ring is known for its antimicrobial properties. Compounds containing imidazole and pyridine functionalities have shown effectiveness against various pathogens:

- Mechanism of Action : These compounds may interfere with microbial metabolism or inhibit essential enzymes, demonstrating broad-spectrum antimicrobial activity .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A study evaluated this compound derivatives against multiple cancer cell lines, revealing significant cytotoxicity through tubulin polymerization inhibition. |

| Antimicrobial Efficacy | Research showed that similar imidazole-pyridine compounds effectively inhibited the growth of bacteria and fungi, suggesting potential for development as new antimicrobial agents. |

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. The presence of both imidazole and pyridine groups allows for multiple interaction modes:

- Hydrogen Bonding : The nitrogen atoms in the imidazole and pyridine rings can form hydrogen bonds with biological macromolecules.

- Coordination Chemistry : The compound's ability to coordinate with metal ions can influence its biological activity, particularly in metalloproteins.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine?

The synthesis typically involves cyclocondensation reactions between pyridine derivatives and trifluoromethyl-substituted imidazole precursors. Key steps include:

- Cyclocondensation : Reacting 4-pyridinecarboxaldehyde with trifluoromethyl-substituted amidines under acidic conditions to form the imidazole ring .

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like ammonium acetate to improve yield and regioselectivity .

- Purification : Chromatographic separation to isolate the target compound from byproducts such as 1,2,4,5-tetrasubstituted imidazoles .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

- X-ray crystallography : Resolves bond angles and confirms the planar geometry of the imidazole-pyridine core (e.g., C–N bond lengths: ~1.32 Å) .

- NMR spectroscopy : Distinct signals for pyridine protons (δ 8.5–9.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 269.05) .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme inhibition : Demonstrated inhibitory activity against p38 MAP kinase (IC ~50 nM) due to hydrogen bonding between the pyridine nitrogen and kinase active sites .

- Receptor binding : Structural analogs show affinity for adenosine receptors, suggesting potential for CNS drug development .

Advanced Research Questions

Q. How can substituent modifications enhance target binding affinity and selectivity?

- Trifluoromethyl positioning : Substitution at the 4-position of the imidazole ring improves metabolic stability and hydrophobic interactions with target proteins .

- Pyridine functionalization : Introducing electron-withdrawing groups (e.g., nitro) at the pyridine 3-position enhances π-stacking in kinase binding pockets .

- SAR studies : Comparative analysis of analogs (e.g., 4-fluorophenyl derivatives) reveals that steric bulk at the imidazole 1-position reduces off-target effects .

Q. What computational strategies are used to predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina simulations identify binding poses in p38 MAP kinase, with scoring functions (ΔG ~-9.2 kcal/mol) correlating with experimental IC values .

- MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Lys53, Asp168) for binding .

Q. How can solubility and stability challenges be addressed during formulation?

- Co-solvent systems : Use of PEG-400 and cyclodextrins improves aqueous solubility (up to 1.2 mg/mL) without altering bioactivity .

- pH optimization : Buffering at pH 6.5–7.0 prevents imidazole ring protonation, enhancing shelf-life in lyophilized formulations .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Orthogonal assays : Combining enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293 cells) validates target specificity .

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated pyridine) that may contribute to off-target effects in vivo .

Q. What strategies optimize in vivo efficacy while minimizing toxicity?

- Prodrug design : Masking the pyridine nitrogen with acetyl groups improves oral bioavailability (F% >60%) and reduces hepatic first-pass metabolism .

- Toxicogenomics : RNA-seq analysis of liver tissues identifies CYP3A4 upregulation as a key detoxification pathway, guiding dose adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。